Sulfoglycolithocholate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

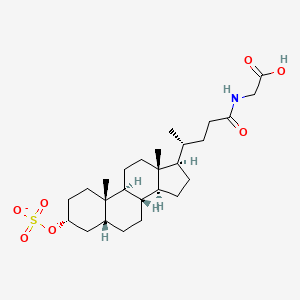

Sulfoglycolithocholate, also known as this compound, is a useful research compound. Its molecular formula is C26H42NO7S- and its molecular weight is 512.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Detection

Recent studies have highlighted the potential of sulfoglycolithocholate as a biomarker for bladder cancer. In a study published in 2023, researchers utilized serum metabolite profiling to distinguish between non-muscle invasive bladder cancer (NMIBC) patients and healthy controls. The analysis revealed that this compound, among other metabolites, exhibited significant differences between the groups, with an area under the curve (AUC) of 0.985, indicating high sensitivity (98.63%) and specificity (98.59%) for cancer detection . This suggests that this compound could serve as a promising early detection marker for bladder cancer.

Microbiome Interactions

This compound has also been implicated in gut microbiota interactions, particularly in the context of infections such as Salmonella. Research indicates that sulfated bile acids like this compound can influence microbial metabolism and support the respiration of pathogenic bacteria during infection . The ability of gut microbiota to convert organic sulfur sources into inorganic forms that facilitate bacterial growth underscores the compound's relevance in understanding host-microbe interactions and potential therapeutic interventions.

Cholestasis Mechanisms

Investigations into the cholestatic effects of this compound reveal its role in calcium precipitation in bile. A study conducted on animal models demonstrated that this compound administration led to significant alterations in bile flow and lipid secretion, highlighting its cholestatic properties . This research provides insights into the mechanisms underlying bile acid-induced cholestasis and suggests that this compound could be a critical factor in studying liver diseases related to impaired bile flow.

Data Table: Summary of Research Findings

Case Study 1: Bladder Cancer Detection

In a comprehensive study involving serum metabolite profiling, researchers found that this compound levels were significantly altered in NMIBC patients compared to controls. The high AUC values indicated its potential utility as a diagnostic tool for early cancer detection.

Case Study 2: Gut Microbiota and Infection

A study explored the role of this compound in modulating gut microbiota during Salmonella infection. The findings suggested that this compound could enhance the survival and proliferation of pathogenic bacteria by altering sulfur metabolism within the gut environment.

Case Study 3: Mechanisms of Cholestasis

Research on animal models demonstrated that intravenous administration of this compound resulted in cholestatic effects characterized by reduced bile flow and altered lipid profiles, providing insights into its role in liver pathology.

化学反応の分析

Hydrolysis

Sulfoglycolithocholate can undergo hydrolysis in the gastrointestinal tract, leading to the release of glycolithocholic acid and sulfate ions.

Calcium Binding

In vitro studies have shown that this compound can bind calcium ions, influencing its solubility and functionality in bile salt micelles . This binding capacity plays a crucial role in lipid emulsification and absorption processes. A study showed that sulfoglycolithocholic acid (SGLC) could cause a precipitation of calcium in bile . The SGLC/Ca2+ molar ratio in the precipitate was found to be 1.12 +/- 0.3 . The Ca2+ binding activity of SGLC in vitro was highest among the bile acids tested at a concentration of 0.1 mM, when almost 100% of bile acids are in the monomeric (non-micellar) form . This suggests that among the bile acids, SGLC exerts the strongest binding activity on free calcium ions .

Role in Lipid Metabolism and Absorption

This compound acts as a bile acid derivative that aids in fat digestion and absorption. It facilitates the formation of micelles in the intestinal lumen, which are essential for the solubilization of dietary lipids. Research indicates that this compound enhances lipid absorption by increasing the bioavailability of lipids through improved micelle formation. Its sulfonate group may also enhance interactions with intestinal epithelial cells, promoting uptake.

Sulfotransferase Activity

Sulfotransferase enzymes catalyze the sulfation of glycolithocholate . An enzyme that catalyzes the formation of glycolithocholate-3-sulfate has been isolated from hepatic cytosol of adult female rhesus monkeys and has been purified 146-fold . The in vivo formation of the sulfate ester of glycolithocholate is a critical step in the elimination of this hepatotoxic bile salt .

Role in Disease

Research indicates that this compound is associated with non-muscle invasive bladder cancer (NMIBC) and may serve as an early detection marker .

特性

分子式 |

C26H42NO7S- |

|---|---|

分子量 |

512.7 g/mol |

IUPAC名 |

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 |

InChIキー |

FHXBAFXQVZOILS-OETIFKLTSA-M |

異性体SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |

正規SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |

同義語 |

glycolithocholic acid sulfate sulfoglycolithocholic acid sulfolithocholylglycine sulfolithoglycocholine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。